N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S/c22-13-3-1-6-18-21(13)7-2-5-17-15(24)12-9-25-16(19-12)20-14(23)11-4-8-26-10-11/h1,3-4,6,8-10H,2,5,7H2,(H,17,24)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUOFPUFKNLYLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic synthesis. The process involves the preparation of intermediates which are subsequently coupled to form the final product. Specific reagents and catalysts are used at different stages to achieve the desired reactions.
Step 1: : Synthesis of the thiophene-3-carboxamide intermediate involves the reaction of thiophene-3-carboxylic acid with an amine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Step 2: : The oxazole ring is formed through cyclization reactions, often involving a nitrile and an alcohol or amine under acidic or basic conditions.
Step 3: : The final step involves the formation of the propyl linkage to the oxopyridazinyl group, typically through a nucleophilic substitution reaction using a halide intermediate.
Industrial Production Methods
For industrial-scale production, flow chemistry or batch processing techniques may be used. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scalability. Catalysts and automation can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the oxazole or thiophene rings, yielding sulfoxides or sulfones.
Reduction: : Reduction can occur at the pyridazinone ring, leading to the formation of dihydropyridazine derivatives.
Substitution: : The functional groups present allow for various substitution reactions, especially nucleophilic aromatic substitution on the thiophene ring.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Catalytic hydrogenation using palladium on carbon or sodium borohydride as reducing agents.
Substitution: : Halides, organometallic reagents, or bases like sodium hydride for deprotonation steps.
Major Products Formed
The major products include oxidized sulfoxides or sulfones, reduced pyridazine derivatives, and various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its diverse reactivity makes it useful in organic synthesis and materials science.
Biology
Potential biological applications include acting as a scaffold for designing enzyme inhibitors or receptor ligands due to its functional groups that can interact with biological macromolecules.
Medicine
In medicine, this compound may be explored for its pharmacological properties
Industry
Industrially, it could be used in the development of new materials, such as polymers or dyes, benefiting from its unique functional group combinations.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action depends on its application. In biological systems, it could interact with enzymes, altering their activity by binding to the active site or allosteric sites. Its interaction with cellular pathways could influence signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
- Pyridazinone Derivatives: The compound shares a pyridazinone core with Example 18 from (N-{2-[2-(2,3-dihydro-1H-inden-2-ylamino)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]-2-oxoethyl}-N-[3-(1H-1,2,3-triazol-4-yl)propyl]acetamide), which also contains a pyridazine-related scaffold. However, the latter incorporates a pyridopyrimidine system and a triazole group, suggesting divergent biological targets .
- Oxazole and Thiophene Moieties : The oxazole-thiophene hybrid is absent in the perfluorinated sulfonamides listed in (e.g., [68555-78-2], [50598-28-2]), which instead prioritize fluorinated alkyl chains and sulfonamide groups for surfactant or material science applications .
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Gaps in Evidence: None of the provided sources directly address the target compound’s properties or biological activity. The comparisons are extrapolated from structural analogs, which limits authoritative conclusions.
Biological Activity
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular architecture that includes:
- Pyridazine moiety : Contributes to the compound's potential for interacting with biological targets.
- Thiophene ring : Known for its role in enhancing biological activity.
- Carboxamide groups : Implicated in various pharmacological effects.
Molecular Formula
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 348.38 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related pyridazine derivatives have demonstrated significant cytotoxicity against various human cancer cell lines, including:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A2780 | 4.47 - 52.8 | Tubulin inhibition |
| MCF-7 | 10 - 30 | Cell cycle arrest |
These compounds interact with tubulin, inhibiting its polymerization and inducing cell cycle arrest at the G2/M phase, which is crucial for cancer treatment strategies .
The proposed mechanism of action for this compound involves:
- Interaction with Enzymes : The compound may bind to specific enzymes or receptors involved in cancer cell proliferation.
- Modulation of Signaling Pathways : By affecting signaling cascades, it could lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Anti-inflammatory Activity
In addition to anticancer properties, compounds with similar structures have been noted for their anti-inflammatory effects. They may inhibit pathways involved in inflammation by modulating the activity of key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).
Study 1: Synthesis and Evaluation
A study synthesized a series of oxazinonaphthalene derivatives, evaluating their cytotoxicity against multiple cancer cell lines. The findings indicated that modifications in the molecular structure significantly impacted biological activity, with some compounds exhibiting IC50 values as low as 4.47 μM against ovarian carcinoma cells .
Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with tubulin. These studies suggest that the compound fits well into the colchicine-binding site, supporting its potential as a tubulin inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
